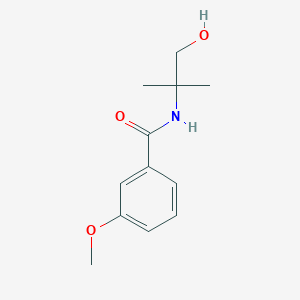
Methyl 3-bromo-5-ethyl-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-ethyl-2-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2. It is an ester derivative of benzoic acid, characterized by the presence of bromine, ethyl, and fluorine substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-ethyl-2-fluorobenzoate can be synthesized through several methods, including esterification, Friedel-Crafts alkylation, and nucleophilic substitution reactions. The most common method involves the esterification of 3-bromo-5-ethyl-2-fluorobenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-ethyl-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-ethyl-2-fluorobenzoate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-5-ethyl-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, ethyl, and fluorine substituents can influence the compound’s binding affinity and specificity. For example, the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Similar structure but lacks the ethyl group.
Methyl 5-bromo-2-fluorobenzoate: Different substitution pattern on the benzene ring.
Methyl 3-bromo-5-ethylbenzoate: Lacks the fluorine substituent.
Uniqueness
Methyl 3-bromo-5-ethyl-2-fluorobenzoate is unique due to the combination of bromine, ethyl, and fluorine substituents, which confer distinct chemical and physical properties. This combination can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions .
Propiedades
IUPAC Name |
methyl 3-bromo-5-ethyl-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-6-4-7(10(13)14-2)9(12)8(11)5-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDRZWXYHFWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














